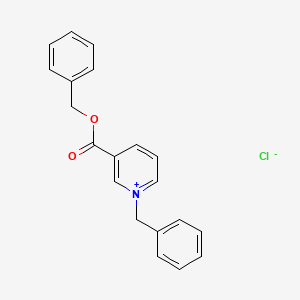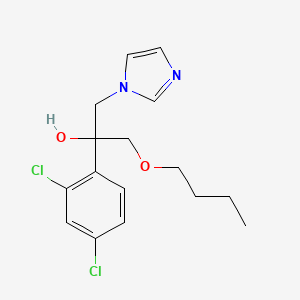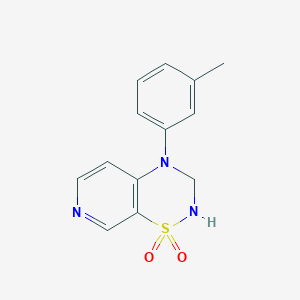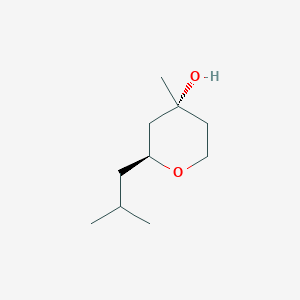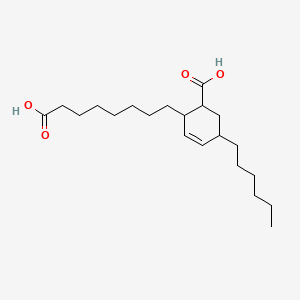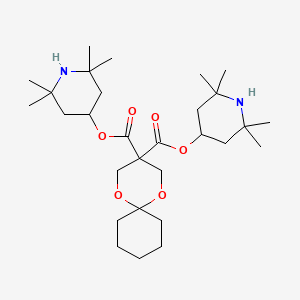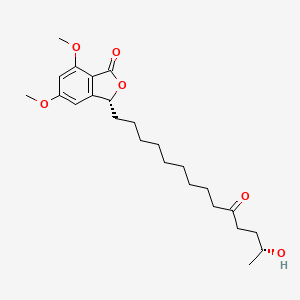
(4R)-N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a lupane-type triterpenoid core, which is known for its biological activity, linked to an amino acid derivative. The presence of multiple functional groups, such as hydroxyl, amino, and carboxyl groups, makes it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of the lupane-type triterpenoid core, which can be extracted from natural sources or synthesized through multi-step organic reactions.
Functional Group Modification: The hydroxyl group at the 3beta position is introduced through selective oxidation and reduction reactions.
Amide Bond Formation: The aminooctanoyl and aminoheptanoic acid moieties are introduced through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Assembly: The final compound is assembled through a series of protection and deprotection steps to ensure the correct functional groups are exposed at each stage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the lupane-type triterpenoid core is known for its anti-inflammatory and anticancer properties. This compound can be studied for its potential therapeutic effects and mechanisms of action in various biological systems.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its unique structure may interact with specific biological targets, offering opportunities for the development of new treatments for diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its functional group versatility.
Wirkmechanismus
The mechanism of action of (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid involves its interaction with specific molecular targets. The lupane-type triterpenoid core can interact with cell membranes and proteins, potentially disrupting cellular processes. The amino acid derivatives may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betulinic Acid: Another lupane-type triterpenoid with similar biological activities.
Oleanolic Acid: A triterpenoid with anti-inflammatory and anticancer properties.
Ursolic Acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
What sets (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid apart is its combination of a lupane-type triterpenoid core with amino acid derivatives. This unique structure may offer enhanced biological activity and specificity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of the compound (4R)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-6-methylheptanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
174740-57-9 |
|---|---|
Molekularformel |
C46H78N2O5 |
Molekulargewicht |
739.1 g/mol |
IUPAC-Name |
(4R)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-6-methylheptanoic acid |
InChI |
InChI=1S/C46H78N2O5/c1-30(2)29-32(16-19-39(51)52)48-38(50)15-13-11-10-12-14-28-47-41(53)46-25-20-33(31(3)4)40(46)34-17-18-36-43(7)23-22-37(49)42(5,6)35(43)21-24-45(36,9)44(34,8)26-27-46/h30,32-37,40,49H,3,10-29H2,1-2,4-9H3,(H,47,53)(H,48,50)(H,51,52)/t32-,33+,34-,35+,36-,37+,40-,43+,44-,45-,46+/m1/s1 |
InChI-Schlüssel |
ZHILRHGTUQVDGQ-HPGDPWOZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](CCC(=O)O)NC(=O)CCCCCCCNC(=O)[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C |
Kanonische SMILES |
CC(C)CC(CCC(=O)O)NC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12765028.png)

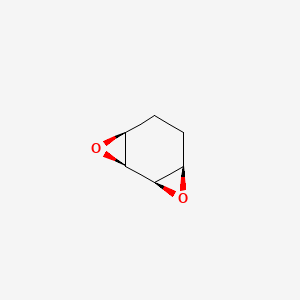
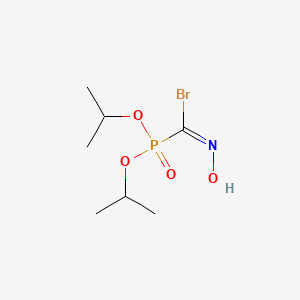
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
